molecular formula C10H10O2 B1203430 1,2-Diacetylbenzene CAS No. 704-00-7

1,2-Diacetylbenzene

Cat. No. B1203430
CAS RN: 704-00-7
M. Wt: 162.18 g/mol
InChI Key: LVQFKRXRTXCQCZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

1,2-Diacetylbenzene synthesis involves various methods, including the oxidation of 1,4-diacetylbenzene using several oxidizing agents, yielding 1,4-phenylene-bis-glyoxal, which is a key intermediate for further transformations into 1,2-diacetylbenzene derivatives (Ahmadi Sabegh & Khalafy, 2018). Another reported method for synthesizing 1,4-diacylbenzenes, closely related to 1,2-diacetylbenzene, employs bis-tetrabutylammonium dichromate as an oxidant, showcasing the compound's potential for various synthetic approaches (Suhana & Srinivasan, 2003).

Molecular Structure Analysis

Dynamic NMR spectroscopy studies of 1,2-diacylbenzenes, including the 1,2-diacetyl derivative, reveal the existence of nearly coplanar ZE and EE conformations, with activation energy for their interconversion being calculated, highlighting the compound's conformational flexibility (Casarini, Lunazzi, & Mazzanti, 1997).

Chemical Reactions and Properties

1,2-Diacetylbenzene undergoes various chemical reactions, including cyclopalladation reactions, indicating its reactivity towards forming complex metal-organic frameworks, which could have implications in catalysis or material science (Phillips & Steel, 1991).

Physical Properties Analysis

The physical properties of 1,2-diacetylbenzene, such as its stability and reactivity, have been explored through various studies. For instance, its behavior in different conditions, including its interactions with other chemical compounds and its stability in various environments, sheds light on its physical characteristics essential for practical applications.

Chemical Properties Analysis

The chemical properties of 1,2-diacetylbenzene, including its electrochemical behavior and reactivity with different chemicals, offer insights into its utility in synthetic chemistry. The compound's ability to undergo reactions such as base-catalyzed cyclization and its reactivity towards oxidation, provide a basis for understanding its chemical behavior and potential applications (Bowden & Brownhill, 1997).

Scientific Research Applications

  • Neurotoxicity and Peripheral Nerve Toxicity : 1,2-Diacetylbenzene has been identified as a contributor to the peripheral nerve toxicity of 1,2-diethylbenzene in rats. It shares similar toxic properties, causing discoloration of skin and internal organs (Gagnaire et al., 1991).

  • Age-Dependent Sensitivity : Research has shown that 1,2-Diacetylbenzene exhibits age-dependent neurotoxic effects, particularly on the hippocampus in rats. It impairs hippocampal neurogenesis, with different effects in young and old rats. This has implications for understanding diseases like Alzheimer’s (Hoang et al., 2021).

  • Impact on Neural Progenitor Cells : A study reported that 1,2-Diacetylbenzene at lower doses can damage neural progenitor cells and impair hippocampal neurogenesis. This damage is linked to increased oxidative stress (Kim et al., 2011).

  • Effects on Motor and Cytoskeletal Proteins : 1,2-Diacetylbenzene affects motor proteins and cytoskeletal proteins essential for axonal transport in the spinal cord and sciatic nerve of rats. This has implications for understanding motor neuron diseases (Sabri et al., 2007).

  • Chemical Behavior and Reactions : In electroanalytical chemistry, 1,2-Diacetylbenzene has been studied for its reduction behavior and its interaction with other chemical compounds, indicating its potential in analytical applications (Kargin et al., 1966; Simonet & Dupuy, 1992).

  • Cellular and Molecular Targets : 1,2-Diacetylbenzene preferentially targets neurofilament proteins, which correlates with the development of neurofilament-filled axonal swellings observed in animals treated with gamma-diketones (Kim et al., 2002).

  • Cytotoxicity in Neuronal and Glial Cultures : This compound has been shown to deplete ATP levels, induce cell damage, and cause neurofilament aggregation in spinal cord slices, highlighting its cytotoxic effects (Tsai et al., 2018).

Safety And Hazards

1,2-Diacetylbenzene should be handled in a well-ventilated place with suitable protective clothing to avoid contact with skin and eyes . It is advised to avoid dust formation and breathing mist, gas, or vapors .

Future Directions

1,2-Diacetylbenzene is a neurotoxic component of aromatic solvents commonly used in industrial applications that induces neuropathological changes in animals . Future research may focus on further understanding the toxic impact of 1,2-Diacetylbenzene in nerve tissues and exploring potential protective measures .

properties

IUPAC Name

1-(2-acetylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-7(11)9-5-3-4-6-10(9)8(2)12/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVQFKRXRTXCQCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20220667
Record name 1,2-Diacetylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20220667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Diacetylbenzene

CAS RN

704-00-7
Record name 1,2-Diacetylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=704-00-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Diacetylbenzene
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Record name 1,2-Diacetylbenzene
Source EPA DSSTox
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Record name Benzene-1,2-bis(acetyl)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
320
Citations
HD Nguyen, WH Jo, NHM Hoang, BP Yu… - International …, 2022 - Elsevier
Memory loss is the most common occurrence of dementia in the elderly population. Evidence shows 1,2-Diacetylbenzene (DAB) can exacerbate cerebral dysfunction. The molecular …
Number of citations: 11 www.sciencedirect.com
MS Kim, MI Sabri, VH Miller, RJ Kayton… - Toxicology and applied …, 2001 - Elsevier
Several widely used aromatic hydrocarbon solvents reportedly induce blue-green discoloration of tissues and urine in animals and humans. The chomophore has been proposed to …
Number of citations: 45 www.sciencedirect.com
MK Kim, KS Kim, JH Chung, JH Kim… - Journal of Toxicology …, 2007 - Taylor & Francis
Organic solvents are ubiquitous in industrial and household surroundings, and thus individuals are easily exposed. 1,2-Diethylbenzene (DEB) is one of organic solvents contained in …
Number of citations: 12 www.tandfonline.com
SW Kang, SJ Kim, MS Kim - Toxicology Letters, 2017 - Elsevier
Long-term exposure to organic solvent may be related to the incidence of neuronal diseases, such as, Alzheimer’s disease, depression, multiple sclerosis, dementia, Parkinson’s …
Number of citations: 43 www.sciencedirect.com
HD Nguyen, WH Jo, NHM Hoang, MS Kim - International …, 2023 - Elsevier
Cognitive impairment and organic solvent exposure have been becoming public health concerns due to an increasingly aging population, increased life expectancy, urbanization, and …
Number of citations: 6 www.sciencedirect.com
F Gagnaire, A Ensminger, B Marignac… - Journal of applied …, 1991 - Wiley Online Library
The role of 1,2‐diacetylbenzene (1,2‐DAB) in the peripheral nerve toxicity of 1,2‐diethylbenzene (1,2‐DEB) was investigated in rats. Gas chromatography‐mass spectrometry identified …
MS Kim, HR Park, HY Chung, HS Kim, BP Yu… - Chemico-biological …, 2011 - Elsevier
1,2-Diacetylbenzene (DAB) is a neurotoxic minor metabolite of 1,2-diethylbenzene or naphthalene reaction product with OH radical. DAB causes central and peripheral neuropathies …
Number of citations: 12 www.sciencedirect.com
MS Kim, R Kayton, J Muniz, DR Austin… - Microscopy and …, 1999 - cambridge.org
Twenty-five years ago, one of us postulated the existence of a dynamic mechanism for the selective glial sequestration and removal of effete organelles (mitochondria, vesicles, dense …
Number of citations: 8 www.cambridge.org
KD Thrall, RA Gies, AM Cartmell, H Wu… - Journal of Toxicology …, 2006 - Taylor & Francis
Diethylbenzene (DEB) is a moderately volatile, colorless liquid found in gasoline, kerosene, and fuel oils. Exposure to DEB has been shown to produce peripheral neuropathy in rats, …
Number of citations: 10 www.tandfonline.com
D Tshala-Katumbay, V Monterroso… - Toxicological …, 2008 - academic.oup.com
Motor neuron axonopathy in diseases such as amyotrophic lateral sclerosis can be modeled and probed with neurotoxic chemicals that induce similar patterns of pathology, such as …
Number of citations: 23 academic.oup.com

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